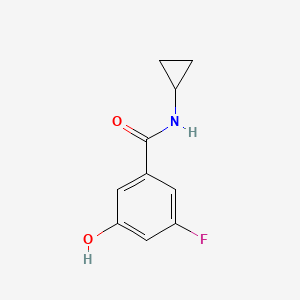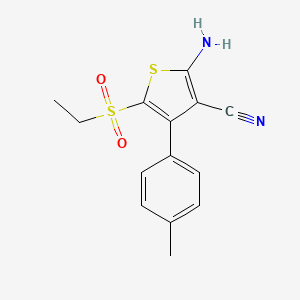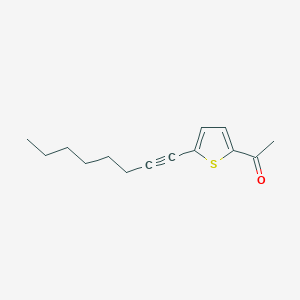
N-cyclopropyl-3-fluoro-5-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-fluoro-5-hydroxybenzamide is an organic compound with the molecular formula C10H10FNO2 It is a derivative of benzamide, featuring a cyclopropyl group, a fluorine atom, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-fluoro-5-hydroxybenzamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-fluoro-5-hydroxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, acetonitrile, dichloromethane.
Reduction: NaBH4, LiAlH4, ethanol, tetrahydrofuran (THF).
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-3-fluoro-5-oxobenzamide.
Reduction: Regeneration of this compound.
Substitution: Formation of N-cyclopropyl-3-methoxy-5-hydroxybenzamide.
Scientific Research Applications
N-cyclopropyl-3-fluoro-5-hydroxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-fluoro-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-fluoro-3-hydroxybenzamide: Similar structure but with the fluorine atom at a different position.
N-cyclopropyl-3-hydroxybenzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Trametinib: A kinase inhibitor with a more complex structure, used in the treatment of melanoma.
Uniqueness
N-cyclopropyl-3-fluoro-5-hydroxybenzamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoro-5-hydroxybenzamide |
InChI |
InChI=1S/C10H10FNO2/c11-7-3-6(4-9(13)5-7)10(14)12-8-1-2-8/h3-5,8,13H,1-2H2,(H,12,14) |
InChI Key |
JMPJFFYAEIBZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















